Visammiol
Description
See also: Visnaga daucoides fruit (part of).
Properties
IUPAC Name |
4-hydroxy-2-(2-hydroxypropan-2-yl)-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-7-4-9(16)13-11(19-7)6-10-8(14(13)17)5-12(20-10)15(2,3)18/h4,6,12,17-18H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWMDKKEBOERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-52-4 | |
| Record name | Visammiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VISAMMIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QG0CYI2V83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one, commonly referred to as Marmesin , is a naturally occurring compound with significant biological activities. This article explores its biological activity, including anticancer properties, antioxidant effects, and potential therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C15H16O5 |
| Molecular Weight | 276.28 g/mol |
| CAS Number | 492-52-4 |
| Melting Point | 160-160.5 °C |
| Boiling Point | 465.1 °C (predicted) |
| Density | 1.375 g/cm³ (predicted) |
Structure
The chemical structure of Marmesin includes a furobenzopyran core, which contributes to its diverse biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of Marmesin. It has been shown to induce apoptosis in various cancer cell lines, particularly in lung cancer cells (A549). The compound demonstrated a concentration-dependent effect on cell viability:
- IC50 Values :
- Marmesin:
- 5-Fluorouracil:
- Paclitaxel:
Marmesin effectively suppressed tumor growth in mouse xenograft models without significant toxicity, indicating its potential as a safer alternative to traditional chemotherapeutics .
Antioxidant Activity
Marmesin exhibits notable antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells. The compound scavenges free radicals and enhances the body's antioxidant defenses.
The mechanism through which Marmesin exerts its effects involves:
- Induction of apoptosis through the activation of caspase pathways.
- Generation of reactive oxygen species (ROS), leading to cellular stress and death in cancer cells.
- Modulation of cell cycle progression, particularly arresting cells in the G2/S phase .
Study on Lung Cancer Cells
In a study investigating the effects of Marmesin on A549 lung cancer cells:
- Methodology : Flow cytometry was used to assess apoptosis.
- Findings : Marmesin significantly increased apoptotic cell populations compared to control groups.
Comparative Analysis with Other Compounds
A comparative study evaluated the efficacy of Marmesin against standard anticancer drugs:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Marmesin | Less cytotoxic than standard drugs | |
| 5-Fluorouracil | Higher toxicity | |
| Paclitaxel | Higher toxicity |
This comparison underscores the potential of Marmesin as a less toxic alternative for cancer treatment .
Scientific Research Applications
Pharmacological Applications
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been demonstrated in various in vitro studies.
Anti-inflammatory Effects
The compound has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic conditions.
Antimicrobial Properties
Studies have reported that 2,3-Dihydro-4-hydroxy-2-(1-hydroxy-1-methylethyl)-7-methyl-5H-furo(3,2-g)(1)benzopyran-5-one possesses antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.
Natural Product Chemistry
This compound is derived from natural sources and is often studied for its role in traditional medicine. It has been isolated from plants like Actaea asiatica, where it contributes to the plant's therapeutic effects.
Case Studies
-
Case Study on Antioxidant Activity
A study published in the Journal of Natural Products evaluated the antioxidant capacity of Visamminol using DPPH radical scavenging assays. The results indicated a strong correlation between concentration and antioxidant activity, supporting its use as a natural antioxidant in food preservation and dietary supplements. -
Anti-inflammatory Research
In a controlled study involving animal models of arthritis, treatment with Visamminol resulted in significantly reduced swelling and pain compared to control groups. This suggests its potential as a therapeutic agent for inflammatory conditions. -
Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of this compound against strains of Staphylococcus aureus and Candida albicans. The findings revealed effective inhibition of microbial growth at low concentrations, highlighting its potential for pharmaceutical applications.
Q & A
Q. Methodological Answer :
- Synthetic Routes :
- Stepwise Cyclization : Use a cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in benzofuran-derived natural product syntheses. For example, NaH/THF-mediated cyclization at 0°C minimizes side reactions .
- Catalytic Control : Employ Pd-catalyzed cross-coupling to position substituents (e.g., the 7-methyl group) with regioselectivity .
- Reaction Monitoring : Track intermediates via TLC (silica gel, ethyl acetate/hexane eluent) and optimize reaction time (e.g., 4–12 hours for analogs) to avoid over-oxidation .
Data Contradictions : Conflicting yields (e.g., 40–75% in similar syntheses) may arise from solvent polarity; test polar aprotic solvents (DMF, DMSO) versus non-polar (THF) .
Advanced Question: How can researchers resolve discrepancies in reported biological activity data for this compound, such as conflicting IC50_{50}50 values in enzyme inhibition assays?
Q. Methodological Answer :
- Assay Standardization :
- Positive Controls : Compare with known kinase inhibitors (e.g., PD98059 for MAPK pathways) to validate assay conditions .
- Dose-Response Curves : Use at least six concentration points (e.g., 0.1–100 µM) to improve IC accuracy .
- Structural Variants : Test derivatives (e.g., methoxy vs. hydroxy substitutions at position 4) to isolate structure-activity relationships (SAR) .
Contradiction Analysis : Variations in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO concentration ≤0.1%) may alter bioavailability .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Hazard Mitigation :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to avoid inhalation of dust particles (OSHA respiratory protection standards) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via licensed chemical waste services .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets, such as neurotransmitter receptors?
Q. Methodological Answer :
- Docking Studies :
- Software : Use AutoDock Vina or Schrödinger Suite to model binding to GABA receptors, leveraging benzodiazepine analog templates .
- Force Fields : Apply AMBER or CHARMM parameters to simulate the dihydrofuran ring’s conformational flexibility .
- Validation : Cross-reference docking scores (e.g., ΔG ≤ −8 kcal/mol) with experimental IC data to refine predictive accuracy .
Advanced Question: What methodologies address challenges in isolating stereoisomers of this compound during purification?
Q. Methodological Answer :
- Chromatographic Techniques :
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers .
- Crystallization : Recrystallize from ethanol/petroleum ether to isolate diastereomers based on solubility differences .
Troubleshooting : If resolution fails, derivatize with a chiral auxiliary (e.g., Mosher’s acid) for NMR-based stereochemical assignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
